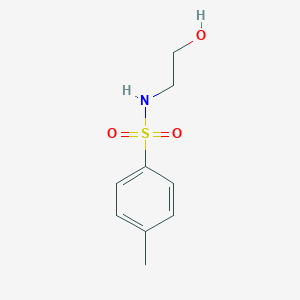

N-(2-hydroxyethyl)-4-methylbenzenesulfonamide

Descripción general

Descripción

N-(2-hydroxyethyl)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a methyl group and a hydroxyethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with ethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Anhydrous dichloromethane or another suitable organic solvent

Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-hydroxyethyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of N-(2-oxoethyl)-4-methylbenzenesulfonamide.

Reduction: Formation of this compound amine derivative.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : CHN OS

- Molecular Weight : 215.27 g/mol

- Structure : The compound features a benzene ring with a methyl group and a sulfonamide functional group, which enhances its solubility and reactivity.

Pharmaceutical Applications

-

Antibacterial Activity :

- N-(2-hydroxyethyl)-4-methylbenzenesulfonamide exhibits significant antibacterial properties due to its sulfonamide moiety, which acts as a competitive inhibitor of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This inhibition leads to bacteriostatic effects, making it valuable in antimicrobial therapies.

-

Anti-inflammatory and Analgesic Properties :

- Some derivatives of this compound have shown potential anti-inflammatory and analgesic effects, suggesting its use in treating conditions associated with inflammation and pain.

- Synthesis of Other Pharmaceuticals :

Biochemical Research

- Binding Studies : Research has focused on the binding affinity of this compound with various biological targets. These studies help elucidate how structural modifications can enhance its efficacy against specific pathogens.

- Proteomics Research : It is utilized in proteomics for studying protein interactions and functions, contributing to advancements in understanding cellular processes .

Organic Synthesis

This compound is recognized for its utility in organic synthesis due to its functional groups that allow for various chemical reactions. Its preparation typically involves etherification of the corresponding sulfonyl chloride with N-(2-hydroxyethyl)amine, yielding high purity and yield .

Mecanismo De Acción

The mechanism of action of N-(2-hydroxyethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-hydroxyethyl)aniline: Similar structure but lacks the sulfonamide group.

Methyldiethanolamine: Contains a similar hydroxyethyl group but differs in the amine structure.

N-(2-hydroxyethyl)-2-pyrrolidone: Similar hydroxyethyl group but different core structure.

Uniqueness

N-(2-hydroxyethyl)-4-methylbenzenesulfonamide is unique due to the presence of both the hydroxyethyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Actividad Biológica

N-(2-hydroxyethyl)-4-methylbenzenesulfonamide is a sulfonamide compound that exhibits notable biological activity, primarily attributed to its sulfonamide functional group. This compound has been studied for its potential therapeutic applications, including antibacterial and anticancer activities. Below is a detailed overview of its biological activity, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₉H₁₃N₃O₃S

- Molecular Weight : 213.27 g/mol

The compound features a sulfonamide group, which is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis.

The biological activity of this compound can be largely attributed to its interaction with bacterial enzymes involved in folate metabolism. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial for the synthesis of folate in bacteria. This inhibition leads to a decrease in bacterial proliferation.

Antibacterial Activity

Research has shown that this compound exhibits significant antibacterial properties:

- In vitro Studies : The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It demonstrated effective inhibition with minimum inhibitory concentration (MIC) values ranging from 50 to 200 µg/mL, depending on the strain tested.

- Mechanism : The antibacterial effect is primarily due to the inhibition of folate synthesis pathways in bacteria, which are essential for DNA and RNA synthesis.

Anticancer Activity

In addition to its antibacterial properties, this compound has shown potential anticancer activity:

- Cell Line Studies : In vitro cytotoxicity assays were conducted on various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The compound exhibited moderate cytotoxic effects with IC50 values around 75 µM for MCF-7 cells .

- Mechanism : The anticancer activity may be linked to the compound's ability to induce apoptosis in cancer cells through the modulation of cellular signaling pathways involved in cell survival and proliferation.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy :

- Cytotoxicity Assessment :

-

Molecular Docking Studies :

- Molecular docking studies have been performed to understand the binding affinity of this compound with target enzymes involved in bacterial metabolism. These studies suggest strong interactions between the sulfonamide moiety and the active sites of target enzymes, supporting its mechanism of action .

Propiedades

IUPAC Name |

N-(2-hydroxyethyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-8-2-4-9(5-3-8)14(12,13)10-6-7-11/h2-5,10-11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIWTWXTZDDNTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365476 | |

| Record name | N-(2-hydroxyethyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14316-14-4 | |

| Record name | N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14316-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-hydroxyethyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of N-(2-hydroxyethyl)-4-methylbenzenesulfonamide in the synthesis of benzoxazocines?

A1: this compound serves as a key intermediate in the synthesis of benzo[e]cycloalka[g][1,4]oxazocine N-tosylates. [] The process involves several steps:

- Cyclization with Bromine: Finally, the interaction of these synthesized amides with molecular bromine yields the desired benzo[e]cycloalka[g][1,4]oxazocine N-tosylates. Interestingly, the reaction predominantly forms aR,R-stereoisomers which slowly transform into aS,R-atropisomers in solution. []

Q2: How is this compound utilized in the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives?

A2: this compound plays a crucial role as a reactant in a novel Prins cascade process to synthesize 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. [] This reaction involves the coupling of this compound with aldehydes. Notably, this method provides a novel route to synthesize spiromorpholinotetrahydropyran derivatives through Prins bicyclization. []

Q3: Does the reaction temperature influence the stereoselectivity of InCl3-catalyzed Prins bicyclization reactions involving this compound?

A3: Yes, reaction temperature significantly affects the stereoselectivity in these reactions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.